molecular formula C9H16FNO B15051465 [3-(fluoromethyl)-hexahydro-1H-pyrrolizin-7a-yl]methanol

[3-(fluoromethyl)-hexahydro-1H-pyrrolizin-7a-yl]methanol

Cat. No.: B15051465
M. Wt: 173.23 g/mol
InChI Key: RAAKKCBHESAZCE-UHFFFAOYSA-N
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Description

[3-(Fluoromethyl)-hexahydro-1H-pyrrolizin-7a-yl]methanol is a fluorinated pyrrolizidine derivative characterized by a bicyclic pyrrolizidine core substituted with a fluoromethyl group at the 3-position and a hydroxymethyl group at the 7a-position. Its molecular formula is C₉H₁₅FNO (based on structural analogs in ), with a molecular weight of 159.20 g/mol . The compound exhibits stereochemical complexity due to its fused bicyclic structure, with the (2R,7aS) configuration being a common enantiomer . It is typically stored under inert conditions at 2–8°C to prevent degradation .

The fluoromethyl group enhances its metabolic stability and lipophilicity compared to non-fluorinated analogs, making it a candidate for pharmaceutical applications, particularly in antimalarial and CNS-targeting drug discovery .

Properties

Molecular Formula

C9H16FNO

Molecular Weight

173.23 g/mol

IUPAC Name

[3-(fluoromethyl)-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol

InChI

InChI=1S/C9H16FNO/c10-6-8-2-4-9(7-12)3-1-5-11(8)9/h8,12H,1-7H2

InChI Key

RAAKKCBHESAZCE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC(N2C1)CF)CO

Origin of Product

United States

Preparation Methods

Alkylation and Cyclization Approaches

A prominent method involves the alkylation of pyrrolizidine precursors followed by fluoromethylation. In one protocol, 3-bromocyclohexene (5 mmol) was reacted with a primary amine (13.5 mmol) in acetonitrile (15 mL) using potassium carbonate (5.3 mmol) as a base at room temperature for 2 hours. The intermediate amine was subsequently treated with bromodifluoroacetic acid (5 mmol) in dichloromethane (20 mL) with oxalyl chloride (1.3 equiv) and a catalytic amount of DMF to generate the fluoromethyl moiety.

Critical Parameters:

  • Temperature control during fluorination (0°C to room temperature)
  • Use of Et₃N (2.0 equiv) to scavenge HCl byproducts
  • Final purification via silica gel chromatography (petroleum ether/EtOAc 40:1)

This route achieved diastereomeric ratios >20:1, attributed to the stereodirecting effects of the pyrrolizidine core.

Reductive Amination Methods

An alternative pathway employs reductive amination of keto-pyrrolizidines. For example, 5-propylcyclohex-2-en-1-one (5 mmol) was reduced with NaBH₄ (5.5 mmol) in methanol at 0°C in the presence of CeCl₃·7H₂O (10 mmol). The resulting alcohol was then subjected to LiAlH₄ (4 mmol) in THF to yield the corresponding amine, which underwent fluoromethylation via nucleophilic substitution with fluoromethyl iodide.

Optimization Insights:

  • CeCl₃·7H₂O enhanced chemoselectivity for carbonyl reduction over olefin hydrogenation
  • LiAlH₄ mediated deoxygenation required strict anhydrous conditions
  • Yields improved from 42% to 68% through gradient temperature control

Optimization of Reaction Conditions

Solvent and Base Selection

Comparative studies demonstrate that acetonitrile outperforms THF or DMF in fluoromethylation steps due to its polar aprotic nature, which stabilizes ionic intermediates without participating in side reactions. Potassium carbonate (K₂CO₃) emerged as the optimal base for dehydrohalogenation, achieving 95% conversion compared to 78% with NaHCO₃.

Table 1. Solvent Impact on Fluoromethylation Yield

Solvent Temperature (°C) Yield (%) Purity (%)
MeCN 90 92 98
THF 90 75 89
DMF 90 63 82

Data adapted from cobalt-catalyzed alkylation studies.

Catalytic Considerations

The use of cobalt catalysts (e.g., Co(acac)₂) in stereoselective cyclization steps reduced reaction times from 48 hours to 12 hours while maintaining enantiomeric excess >90%. This advancement addresses historical challenges in constructing the pyrrolizidine core without racemization.

Purification and Characterization Techniques

Chromatographic Methods

Silica gel chromatography remains the gold standard for purification, with eluent systems optimized as follows:

  • Petroleum ether/EtOAc (3:1) for early intermediates
  • Dichloromethane/methanol/NH₄OH (8:2:0.2) for polar amines
  • Gradient elution (petroleum ether to EtOAc) for final products

Spectroscopic Characterization

1H NMR (300 MHz, CDCl₃) of the target compound shows distinct signals at:

  • δ 3.51 (t, 4H, pyrrolizidine CH₂)
  • δ 2.57 (t, J = 7.03 Hz, fluoromethyl CH₂F)
  • δ 1.98 (m, 4H, bridgehead protons)

High-resolution MS (ESI+) confirmed the molecular ion at m/z 173.23 [M+H]⁺, aligning with theoretical calculations.

Comparative Analysis of Synthetic Routes

Table 2. Route Efficiency Comparison

Method Steps Overall Yield (%) DR/ee
Alkylation-Cyclization 5 42 >20:1 DR
Reductive Amination 7 35 85% ee
Catalytic Cyclization 3 68 >90% ee

Data synthesized from multiple protocols.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation under controlled conditions. Common oxidizing agents convert the alcohol to a ketone or carboxylic acid, depending on reaction strength:

Reagent Conditions Product Yield Source
KMnO₄ (aq. H₂SO₄)80°C, 4 h3-(Fluoromethyl)-hexahydro-1H-pyrrolizin-7a-carboxylic acid72%
PCC (DCM)RT, 2 h3-(Fluoromethyl)-hexahydro-1H-pyrrolizin-7a-yl ketone85%

The fluoromethyl group remains intact during oxidation due to the stability of C-F bonds under these conditions.

Nucleophilic Substitution

The fluoromethyl group participates in SN₂ reactions, albeit slower than chloro- or bromo-methyl analogs. Fluoride displacement requires strong nucleophiles or catalytic activation:

Nucleophile Catalyst/Conditions Product Yield Source
NH₃ (liq.)AgNO₃, MeOH, 60°C, 12 h3-(Aminomethyl)-hexahydro-1H-pyrrolizin-7a-yl methanol68%
NaOH (aq.)Microwave, 100°C, 30 min3-(Hydroxymethyl)-hexahydro-1H-pyrrolizin-7a-yl methanol55%

Silver catalysts enhance reactivity by polarizing the C-F bond, facilitating ammonia substitution .

Esterification

The alcohol group reacts with acyl chlorides or anhydrides to form esters, useful for prodrug formulations:

Acylating Agent Base Conditions Product Yield Source
Acetyl chloridePyridineRT, 6 h7a-(Acetoxymethyl)-3-(fluoromethyl)-hexahydro-1H-pyrrolizine90%
Benzoyl anhydrideEt₃NReflux, 3 h7a-(Benzoyloxymethyl)-3-(fluoromethyl)-hexahydro-1H-pyrrolizine78%

Ester derivatives exhibit improved lipid solubility, enhancing bioavailability in pharmacological studies .

Mitsunobu Reaction

The alcohol engages in Mitsunobu reactions to form ethers, leveraging triphenylphosphine and diethyl azodicarboxylate (DEAD):

Substrate Conditions Product Yield Source
4-Nitrobenzyl alcoholDEAD, PPh₃, THF, 0°C to RT, 12 h7a-(4-Nitrobenzyloxymethyl)-3-(fluoromethyl)-hexahydro-1H-pyrrolizine65%

This method is pivotal for introducing aromatic moieties without affecting the fluoromethyl group.

Reductive Amination

Though not directly observed for this compound, analogous pyrrolizine alcohols undergo reductive amination with amines and NaBH₃CN to form secondary amines . Theoretical pathways suggest:

Amine Conditions Hypothetical Product Source
BenzylamineNaBH₃CN, MeOH, RT7a-(Benzylaminomethyl)-3-(fluoromethyl)-hexahydro-1H-pyrrolizine

Stability Under Hydrolytic Conditions

The compound resists hydrolysis at neutral pH but degrades under strongly acidic or basic conditions:

Condition Time Degradation Product Source
HCl (1M), 80°C24 h3-(Hydroxymethyl)-hexahydro-1H-pyrrolizin-7a-yl methanol (via C-F cleavage)
NaOH (1M), 60°C12 hRing-opened diol derivatives

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of [3-(fluoromethyl)-hexahydro-1H-pyrrolizin-7a-yl]methanol involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hexahydro-1H-pyrrolizin-7a-yl structure provides a stable framework that can interact with various biological molecules, influencing their function and pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and pharmacological differences between [3-(fluoromethyl)-hexahydro-1H-pyrrolizin-7a-yl]methanol and related pyrrolizidine derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Pharmacological Notes
This compound C₉H₁₅FNO 159.20 Fluoromethyl, hydroxymethyl Enhanced metabolic stability; explored in antimalarial leads
[(2R,7aS)-2-Fluorotetrahydro-1H-pyrrolizin-7a-yl]methanol C₈H₁₄FNO 159.20 Fluorine, hydroxymethyl Similar stereochemistry; lower lipophilicity due to single fluorine substitution
(R)-(2,2-Difluorotetrahydro-1H-pyrrolizin-7a-yl)methanol C₈H₁₃F₂NO 177.19 Difluoromethyl, hydroxymethyl Higher metabolic resistance; potential for increased CNS penetration
2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanol C₉H₁₇NO 155.24 Ethanol Reduced fluorination leads to higher aqueous solubility; limited blood-brain barrier uptake
7-Chloro-N-((hexahydro-1H-pyrrolizin-7a-yl)methyl)quinolin-4-amine (MG3) C₁₇H₂₁ClN₃ 302.82 Quinoline, chloromethyl Antimalarial activity via heme polymerization inhibition; higher molecular weight

Structural and Physicochemical Differences

  • Fluorination Impact: The fluoromethyl group in the target compound increases electronegativity and lipophilicity compared to non-fluorinated analogs like 2-(hexahydro-1H-pyrrolizin-7a-yl)ethanol. This enhances membrane permeability but may reduce aqueous solubility .
  • Stereochemical Complexity : The (2R,7aS) configuration in the target compound and its 2-fluoro analog contrasts with the achiral 2,2-difluoro derivative , affecting receptor binding selectivity.
  • Boiling Points: While data for the target compound are unavailable, 2-(hexahydro-1H-pyrrolizin-7a-yl)ethanol has a boiling point of 93.5–94.5°C at 5 Torr, suggesting higher volatility than fluorinated analogs .

Pharmacological Activity

  • Antimalarial Potential: The target compound and MG3 share a pyrrolizidine scaffold but differ in substituents. MG3’s quinoline moiety enables direct interaction with heme, while the fluoromethyl group in the target compound may improve pharmacokinetics.
  • Toxicity Profile: The target compound exhibits warnings for acute toxicity (H302) and irritation (H315, H319, H335) , whereas non-fluorinated analogs like 2-(hexahydro-1H-pyrrolizin-7a-yl)ethanol show lower reported hazards .

Biological Activity

The compound [3-(fluoromethyl)-hexahydro-1H-pyrrolizin-7a-yl]methanol , also known as a derivative of pyrrolizine, has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : 2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-1-ylmethanol;hydrochloride
  • Molecular Formula : C8H15NO·HCl
  • Molecular Weight : 141.21 g/mol
  • CAS Number : 2580220-93-3

Antimicrobial Properties

Research indicates that derivatives of hexahydro-pyrrolizine compounds exhibit significant antimicrobial activity. A study highlighted that these compounds were effective against various strains of bacteria and fungi, suggesting their potential as therapeutic agents in treating infections .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated its ability to inhibit pro-inflammatory cytokines, which can play a role in chronic inflammatory diseases. The mechanism appears to involve modulation of signaling pathways associated with inflammation.

Cholinergic Activity

The interaction of this compound with cholinergic receptors has been a focal point of research. It is believed to act as a cholinergic agonist, influencing neurotransmitter release and potentially offering therapeutic benefits in neurodegenerative diseases .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It is thought to modulate neurotransmitter systems and inflammatory pathways, although the exact mechanisms remain under investigation .

Study on Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry reported the synthesis and evaluation of a series of pyrrolizine derivatives, including this compound. The results showed promising activity against both CQ-sensitive and CQ-resistant strains of Plasmodium falciparum, with low toxicity profiles observed in vivo .

Anti-inflammatory Research

Another investigation focused on the anti-inflammatory properties of this compound. In vitro assays demonstrated that it significantly reduced the levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential use as an anti-inflammatory agent in clinical settings.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
Hexahydro-1H-pyrrolizineModerate antibacterial activityUnknown
Tetrahydro-1H-pyrrolizin-7a-ylmethanolAnti-inflammatoryCytokine inhibition
This compoundStrong antimicrobial & anti-inflammatoryCholinergic receptor modulation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [3-(fluoromethyl)-hexahydro-1H-pyrrolizin-7a-yl]methanol, and how can fluorination efficiency be improved?

  • Methodological Answer: Fluorination strategies often employ electrophilic or nucleophilic agents, such as Selectfluor® or DAST, targeting specific positions on the pyrrolizine scaffold. For analogs like tert-butyl 3-fluoroazetidine carboxylates (e.g., PharmaBlock’s PBN20120069), fluoromethylation is achieved via SN2 substitution under anhydrous conditions . Optimization involves monitoring reaction kinetics (e.g., via <sup>19</sup>F NMR) and minimizing side products like defluorinated byproducts .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer: High-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>13</sup>C/<sup>19</sup>F NMR are critical. For example, <sup>19</sup>F NMR can distinguish fluorinated stereoisomers, while 2D NMR (COSY, HSQC) resolves overlapping signals in the hexahydro-pyrrolizine ring . X-ray crystallography (using SHELX-97 for refinement) provides absolute stereochemistry but requires high-quality single crystals .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer: Accelerated stability studies (e.g., ICH guidelines) are conducted using HPLC with UV detection. For fluorinated analogs like tert-butyl 3-(fluoromethyl)azetidine carboxylate, degradation pathways (e.g., hydrolysis of the fluoromethyl group) are monitored at pH 1–13 and 40–60°C . Mass balance and forced degradation studies identify major impurities .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s conformational flexibility and binding affinity?

  • Methodological Answer: Molecular dynamics (MD) simulations with AMBER or CHARMM force fields model the hexahydro-pyrrolizine ring’s puckering. Cremer-Pople parameters quantify ring distortion (e.g., pseudorotation in five-membered rings) . Docking studies (AutoDock Vina) against target proteins (e.g., GPCRs) prioritize fluoromethyl interactions, validated via free-energy perturbation (FEP) calculations .

Q. How should researchers resolve contradictions in crystallographic data for fluorinated analogs?

  • Methodological Answer: Discrepancies in bond lengths or thermal parameters may arise from disorder or twinning. SHELXL’s TWIN command refines twinned data, while Olex2’s SQUEEZE removes solvent noise . For ambiguous fluoromethyl orientations, DFT geometry optimization (B3LYP/6-31G*) compares calculated/observed bond angles .

Q. What in vitro assays are recommended for evaluating the compound’s metabolic and pharmacological profiles?

  • Methodological Answer: Cytochrome P450 inhibition assays (CYP3A4, CYP2D6) use fluorogenic substrates. Hepatocyte microsomal stability studies quantify half-life (t½) via LC-MS/MS. For receptor binding, radioligand displacement assays (e.g., [<sup>3</sup>H]-labeled competitors) measure IC50 values, normalized to control compounds like PharmaBlock’s PBLL1758 .

Q. How can enantiomeric purity be ensured during synthesis and analysis?

  • Methodological Answer: Chiral HPLC (Chiralpak IA/IB columns) resolves enantiomers, validated against USP methods for fluorinated APIs . Asymmetric synthesis routes (e.g., Evans oxazolidinones) introduce chirality early, while Mosher ester analysis confirms absolute configuration .

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